molecular formula C18H22N4O5S2 B3005090 N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351618-16-0

N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B3005090
CAS No.: 1351618-16-0
M. Wt: 438.52
InChI Key: JDOIKKSHSJGKPY-UHFFFAOYSA-N
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Description

N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications

Factor Xa Inhibitors

Research has explored the synthesis of compounds like N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide, particularly as factor Xa inhibitors. These inhibitors are significant due to their potential in oral administration for anticoagulation. For instance, a study highlighted the synthesis of a series of related compounds, which showed potent inhibitory activities in vitro against factor Xa and coagulation when administered orally to rats (Haginoya et al., 2004).

Neuroinflammation Imaging

Another application is in neuroimaging, specifically targeting microglia in the brain. A study reported the development of a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used as a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in vivo, particularly relevant in neuropsychiatric disorders (Horti et al., 2019).

Antipsychotic Agent Development

In the development of antipsychotic agents, conformationally restricted butyrophenones bearing related compounds have been prepared and evaluated. These compounds, with their specific structural features, show potential as antipsychotics based on their affinity for dopamine and serotonin receptors. Their evaluation includes in vitro assays and neurochemical studies, highlighting their potential therapeutic use (Raviña et al., 2000).

Antiprotozoal Agents

Research into antiprotozoal agents has also utilized similar compounds. One study synthesized a compound which showed promising results against T. b. rhodesiense and P. falciparum, indicating its potential as an antiprotozoal agent. This highlights the compound's relevance in addressing diseases caused by protozoan infections (Ismail et al., 2004).

Tuberculosis Treatment

In the fight against tuberculosis, some derivatives of related compounds have been investigated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This exploration includes the synthesis of specific carboxamide derivatives and their evaluation for inhibitory activity, indicating their potential role in developing new treatments for tuberculosis (Samala et al., 2014).

Properties

IUPAC Name

N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-29(25,26)22-8-4-12(5-9-22)17(24)21-7-6-13-15(11-21)28-18(19-13)20-16(23)14-3-2-10-27-14/h2-3,10,12H,4-9,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIKKSHSJGKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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